REACTION_CXSMILES
|
C(OCC)=O.[C:6]1(=[O:11])[O:10][CH2:9][CH2:8][CH2:7]1.[CH3:12]C(C)([O-])C.[K+].[NH2:18][C:19]([NH2:21])=[S:20]>CCOCC.O1CCCC1.CC(O)C>[OH:10][CH2:9][CH2:8][C:7]1[C:6](=[O:11])[NH:18][C:19](=[S:20])[NH:21][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
33.1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water (500 ml)
|
Type
|
WASH
|
Details
|
washed twice with ether
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OCCC=1C(NC(NC1)=S)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |